Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
Overview
Description
Ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-{[5-(2-methyl-5-nitrophenyl)furan-2-YL]methylidene}-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, furan derivatives, and thiazolopyrimidine precursors. The reaction conditions may involve:
Condensation reactions: To form the core thiazolopyrimidine structure.
Substitution reactions: To introduce various functional groups.
Cyclization reactions: To form the fused ring systems.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: For precise control over reaction conditions.
Continuous flow synthesis: For large-scale production with improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.
Substitution: Various substitution reactions can modify the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: May include carboxylic acids or aldehydes.
Reduction products: Typically amines or hydroxylamines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: For studying structure-activity relationships.
Catalysis: As a potential catalyst in organic reactions.
Biology
Antimicrobial activity: Potential use as an antimicrobial agent.
Enzyme inhibition: Studying its effects on various enzymes.
Medicine
Drug development: Potential lead compound for developing new drugs.
Cancer research: Investigating its effects on cancer cell lines.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of this compound may involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures.
Furan derivatives: Compounds with furan rings and similar functional groups.
Uniqueness
Structural complexity: The unique combination of functional groups and fused ring systems.
Biological activity: Distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3O8S/c1-6-40-29(35)26-17(3)31-30-32(27(26)18-8-11-23(38-4)24(13-18)39-5)28(34)25(42-30)15-20-10-12-22(41-20)21-14-19(33(36)37)9-7-16(21)2/h7-15,27H,6H2,1-5H3/b25-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENMGTMLMVZTED-MYYYXRDXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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